molecular formula C5H6BrN3O2 B10909380 3-Bromo-1-ethyl-4-nitro-1H-pyrazole CAS No. 2054953-78-3

3-Bromo-1-ethyl-4-nitro-1H-pyrazole

Cat. No.: B10909380
CAS No.: 2054953-78-3
M. Wt: 220.02 g/mol
InChI Key: LQWBGPOBBPPENJ-UHFFFAOYSA-N
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Description

3-Bromo-1-ethyl-4-nitro-1H-pyrazole: is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, characterized by the presence of bromine, ethyl, and nitro groups, exhibits unique chemical properties that make it valuable in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-ethyl-4-nitro-1H-pyrazole typically involves the bromination of 1-ethyl-4-nitro-1H-pyrazole. The reaction is carried out using bromine or a bromine source under controlled conditions to ensure selective bromination at the desired position. The reaction conditions often include the use of solvents like acetic acid or dichloromethane and may require a catalyst to enhance the reaction rate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1-ethyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Bromo-1-ethyl-4-nitro-1H-pyrazole is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique reactivity makes it valuable in developing new synthetic methodologies and exploring reaction mechanisms .

Biology: In biological research, this compound is used to study the interactions of pyrazole derivatives with biological targets. It serves as a model compound to investigate the structure-activity relationships of pyrazole-based drugs .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 3-Bromo-1-ethyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound can inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 3-Bromo-1-ethyl-4-nitro-1H-pyrazole exhibits unique reactivity due to the presence of both bromine and nitro groups. This combination enhances its versatility in chemical reactions and broadens its range of applications in scientific research and industry .

Properties

IUPAC Name

3-bromo-1-ethyl-4-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O2/c1-2-8-3-4(9(10)11)5(6)7-8/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQWBGPOBBPPENJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601288617
Record name 1H-Pyrazole, 3-bromo-1-ethyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601288617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2054953-78-3
Record name 1H-Pyrazole, 3-bromo-1-ethyl-4-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2054953-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 3-bromo-1-ethyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601288617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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